molecular formula C9H10O2 B12890368 2-Ethyl-3-(2-furyl)acrylaldehyde CAS No. 904295-77-8

2-Ethyl-3-(2-furyl)acrylaldehyde

Cat. No.: B12890368
CAS No.: 904295-77-8
M. Wt: 150.17 g/mol
InChI Key: UCPFCQBLYDXPTR-SOFGYWHQSA-N
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Description

Significance of Furan-Substituted Alpha,Beta-Unsaturated Aldehydes in Organic Synthesis

Furan-substituted α,β-unsaturated aldehydes, such as 2-Ethyl-3-(2-furyl)acrylaldehyde, are valuable building blocks in organic synthesis. The combination of the furan (B31954) ring and the α,β-unsaturated aldehyde functionality creates a highly reactive and versatile scaffold for the construction of more complex molecules. smolecule.com The furan nucleus itself is a key structural motif in numerous natural products and pharmaceutical compounds. smolecule.comresearchgate.net

The α,β-unsaturated aldehyde system is susceptible to a variety of chemical transformations. Nucleophilic addition reactions can occur at the carbonyl carbon or at the beta-carbon of the double bond (conjugate addition), allowing for the introduction of a wide range of functional groups and the formation of new carbon-carbon bonds. smolecule.com Furthermore, the conjugated system can participate in cycloaddition reactions, providing pathways to various cyclic and heterocyclic structures. smolecule.com The presence of the furan ring adds another layer of reactivity, as it can undergo its own set of transformations, including electrophilic substitution and Diels-Alder reactions. wikipedia.org

The strategic placement of substituents on the furan ring and the acrylaldehyde backbone can fine-tune the reactivity and properties of the molecule, enabling chemists to design and synthesize target compounds with specific biological or material properties. For instance, derivatives of furylacrolein have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aiontosight.ai

Historical Perspectives on the Research and Development of Furylacrolein Derivatives

The history of furylacrolein derivatives is intrinsically linked to the discovery and study of furan and its parent aldehyde, furfural (B47365). The name "furan" is derived from the Latin word "furfur," meaning bran, from which furfural can be produced. wikipedia.orgatamanchemicals.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org Furfural itself was first isolated in 1821 by Johann Wolfgang Döbereiner as a byproduct of formic acid synthesis and was later found to be producible from various agricultural materials. wikipedia.org The correct chemical structure of furfural was proposed in 1886. wikipedia.org

The development of synthetic methods to create furan derivatives has been a continuous area of research. The Feist–Benary synthesis and the Paal–Knorr synthesis are classic methods for creating substituted furans. wikipedia.orgatamanchemicals.com The synthesis of furylacrolein itself can be achieved through the condensation reaction of furfural with acetaldehyde. ontosight.ai

Research into the reactivity of furan-containing compounds has also evolved over time. Early work focused on understanding the aromatic character and electrophilic substitution reactions of the furan ring. atamanchemicals.com Later studies explored the utility of furan derivatives in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. wikipedia.org The investigation of furylacrolein and its derivatives, like this compound, represents a more recent chapter in this history, driven by the search for novel bioactive molecules and versatile synthetic intermediates. ontosight.aiontosight.ai The exploration of their potential applications in medicinal chemistry and materials science continues to be an active area of research. ontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

904295-77-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)butanal

InChI

InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3/b8-6+

InChI Key

UCPFCQBLYDXPTR-SOFGYWHQSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCC(=CC1=CC=CO1)C=O

boiling_point

140.00 °C. @ 30.00 mm Hg

density

1.057-1.063

physical_description

Pale yellowish liquid;  Mild, warm, vegetable-like aroma

solubility

Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 3 2 Furyl Acrylaldehyde and Analogues

Investigations into Electrophilic and Nucleophilic Additions to the Acrylaldehyde Moiety

The acrylaldehyde moiety in 2-ethyl-3-(2-furyl)acrylaldehyde and its analogues is a versatile functional group susceptible to both electrophilic and nucleophilic attacks. The conjugated system, composed of a C=C double bond and a carbonyl group, provides two primary sites for nucleophilic addition: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The reactivity is typical for α,β-unsaturated aldehydes. ontosight.ainih.gov

Nucleophilic addition is a key reaction type for these compounds. ontosight.ai The electrophilic nature of both the carbonyl carbon and the β-carbon makes them targets for a wide range of nucleophiles. nih.gov The specific outcome of the reaction—whether 1,2- or 1,4-addition predominates—is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the specific substituents on the acrylaldehyde backbone. For instance, "soft" nucleophiles like thiols and amines tend to favor 1,4-addition, while "hard" nucleophiles such as organolithium or Grignard reagents may favor 1,2-addition to the carbonyl group. nih.gov

In the context of similar furan-containing acrylaldehydes, Michael additions have been documented. For example, 3-(2-furyl)-2-phenylpropenal (B1583734) readily reacts with nucleophiles like amines and thiols at the α,β-unsaturated carbonyl site. This reactivity is crucial for the synthesis of more complex molecules. Furthermore, the aldehyde group itself exhibits typical reactivity, capable of forming imines and acetals, which can be used as a synthetic handle or a protecting group during multi-step syntheses. ontosight.ai

Table 1: Nucleophilic Addition Reactions on Furan (B31954) Acrylaldehyde Analogues

ReactantNucleophileReaction TypePrimary Product
3-(2-Furyl)-2-phenylpropenalAmines, ThiolsMichael Addition (1,4-Addition)β-substituted propanal derivative
This compoundGeneric Nucleophiles1,2-Addition or 1,4-AdditionAllylic alcohol or saturated aldehyde derivative
This compound-Imine FormationCorresponding imine
This compound-Acetal FormationCorresponding acetal

Cycloaddition Chemistry Involving Furan Ring Systems

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for constructing complex polycyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of furan chemistry, allowing for the creation of oxabicyclic systems. mdpi.comresearchgate.net The furan ring acts as the diene component, reacting with a dienophile. The efficiency and selectivity of this reaction are heavily influenced by the electronic nature of both the furan and the dienophile. mdpi.com Electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile generally accelerate the reaction. Conversely, electron-poor furanic dienes exhibit lower reactivity. mdpi.com

In the case of analogues like 3-(furan-2-yl)acrylaldehyde, the molecule can participate in tandem reactions. For example, a one-pot Ugi reaction followed by an intramolecular Diels-Alder vinylarene (IMDAV) reaction has been demonstrated. researchgate.netbeilstein-journals.org In this sequence, the Ugi product formed from 3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and a suitable dienophile precursor (like maleic acid monoanilide) spontaneously undergoes an intramolecular [4+2] cycloaddition. researchgate.netbeilstein-journals.org The furan ring's double bond and the adjacent exocyclic double bond act as the diene, reacting with the dienophile part of the molecule to form complex furo[2,3-f]isoindole derivatives with high stereoselectivity. researchgate.netresearchgate.net

These reactions typically yield an oxanorbornene framework, often as a mixture of endo and exo diastereomers. mdpi.com The endo product is usually formed faster (kinetic control), while the exo product is more thermodynamically stable. mdpi.com The specific outcome depends on reaction conditions and the substituents on both the furan and the dienophile. mdpi.com

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives

Furan DerivativeReaction Partner(s)Reaction TypeResulting Core Structure
Biobased FuransMaleimidesIntermolecular [4+2] CycloadditionOxanorbornene
3-(Furan-2-yl)acrylaldehydeAmine, Isonitrile, Maleic acid monoanilideTandem Ugi / Intramolecular [4+2] CycloadditionFuro[2,3-f]isoindole
3-(2-Furyl)-2-phenylpropenalElectron-rich dienesIntermolecular [4+2] Cycloaddition (as dienophile)Bicyclic adducts

Furan and its derivatives can undergo photochemical cycloadditions. While the thermal Diels-Alder reaction is a [4+2] cycloaddition, photochemical activation can lead to other pathways, such as [2+2] or [4+4] cycloadditions. chemrxiv.org For furan itself, computational studies suggest that while a thermal [4+2] dimerization is possible, photochemical dimerization can proceed through a [4+4]-cycloaddition pathway. chemrxiv.org This initial photodimerization can then be followed by a cascade of ground-state [4+2]-cycloadditions, leading to the formation of polymeric nanothreads. chemrxiv.org

In furan acrylate (B77674) systems specifically, high photosensitivity has been observed. rsc.org Bifunctional and trifunctional furan acrylate monomers derived from furfural (B47365) have been shown to undergo rapid solid-state photopolymerization without the need for a photoinitiator. rsc.org The high crystallinity of these monomers facilitates photodimerization, leading to the formation of amorphous polyesters. rsc.org This reactivity highlights a pathway for creating polymers from biomass-derived materials through photochemical processes. The addition of a sensitizer (B1316253) can further increase the polymerization rate and conversion. rsc.org

Hydrogenation and Other Reduction Pathways.researchgate.net

The reduction of this compound and its analogues can target the aldehyde group, the carbon-carbon double bond, or the furan ring itself. Selective hydrogenation is often a key challenge.

For the related compound 3-(2-furyl)acrolein (B1300914), hydrogenation can lead to several products:

3-(2-Furyl)propen-1-ol: Selective reduction of the carbonyl group.

3-(2-Furyl)propanal: Selective reduction of the C=C double bond.

3-(2-Furyl)propan-1-ol: Reduction of both the C=O and C=C bonds.

3-(2-Tetrahydrofuryl)propan-1-ol: Complete reduction, including the furan ring. researchgate.netresearchgate.net

Kinetic studies on the hydrogenation of 3-(2-furyl)acrolein using ruthenium nanoparticle catalysts show a consecutive reaction pathway. researchgate.netresearchgate.net The C=C bond is typically hydrogenated first to yield the saturated aldehyde, 3-(2-furyl)propanal. This intermediate is then rapidly hydrogenated to the corresponding alcohol, 3-(2-furyl)propan-1-ol. The final, and often slower, step is the hydrogenation of the furan ring to the fully saturated tetrahydrofuran (B95107) derivative. researchgate.net

Similarly, studies on the hydrogenation of 2-ethyl-3-propylacrolein (an analogue without the furan ring) over nickel-based catalysts also show a consecutive reaction: the aldehyde is first reduced to a saturated aldehyde, which is then converted to the corresponding alcohol (2-ethylhexanol). ijcce.ac.ir The reaction conditions, particularly temperature, pressure, and the choice of catalyst (e.g., Ni, Pd, Ru), are critical in controlling the selectivity and yield of the desired product. researchgate.netijcce.ac.ir

Furan Ring Reactivity and Transformations in Substituted Acrylaldehydes

The furan ring, while aromatic, is susceptible to reactions that disrupt its structure, particularly under acidic conditions or through oxidative processes.

The furan ring can undergo ring-opening reactions, which can be a synthetic challenge or a desired transformation. numberanalytics.com Protonation, especially when electron-releasing substituents are present on the ring, can lead to reactive electrophiles that initiate polymerization or ring-opening. pharmaguideline.com

One of the most well-known ring-opening transformations is the Achmatowicz rearrangement. This reaction is an oxidative ring expansion of 2-hydroxymethylfurans into six-membered dihydropyranones. chim.it The process typically involves initial conversion to a dihydrofuran intermediate, followed by acid-catalyzed hydrolysis which opens the furan ring to an acyclic dicarbonyl intermediate. This intermediate then undergoes cyclization to form the more stable six-membered ring. chim.it

In the context of substituted furans like 2-acetylfuran (B1664036), reactions with hydroxyl radicals (relevant in atmospheric chemistry) have been studied theoretically. acs.org The main reaction pathways are OH-addition to the C(2) and C(5) positions of the furan ring and H-abstraction from the substituent group. acs.org Subsequent reactions of the OH-adducts can lead to ring-opening and the formation of smaller, unsaturated carbonyl compounds like acrylaldehyde. acs.org Similarly, the photooxidation of simple conjugated dienes like 1,3-butadiene (B125203) is known to produce furan, indicating that pathways exist for both the formation and cleavage of the furan ring under specific conditions. oup.com

Studies on Metabolism-Related Furan Ring Transformations and Covalent Binding Mechanisms

The metabolism of furan-containing compounds, including this compound and its analogues, is a critical area of study due to the potential for metabolic activation into reactive, and potentially toxic, intermediates. The furan moiety is central to this reactivity. nih.gov Research indicates that the toxicity of many furan derivatives is not caused by the parent compound itself, but by metabolites formed primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov

A principal pathway for the metabolic activation of the furan ring involves its oxidation to a highly reactive α,β-unsaturated dicarbonyl intermediate, specifically a cis-enedial. nih.gov This electrophilic metabolite can readily react with cellular nucleophiles, such as the side chains of amino acid residues in proteins and DNA bases, forming covalent adducts. This process of covalent binding to essential biomacromolecules is widely considered a key initiating event in the toxicity of furan compounds. nih.govacs.org

Studies on the flavouring agent diosbulbin B, which also contains a furan ring, demonstrated that the furan moiety was essential for its hepatotoxicity. nih.gov When the furan ring was saturated to a tetrahydrofuran group, the compound showed no liver toxicity, highlighting the role of the furan structure in metabolic activation. nih.gov The toxicity of diosbulbin B was linked to the formation of a reactive cis-enedial metabolite, catalyzed by CYP3A enzymes. nih.gov

Further investigations into the mechanism of furan ring cleavage have proposed that the transformation may not exclusively proceed through hydroxylation at the 5-position. nih.gov A study using a deuterium-labeled furan analogue showed that the deuterium (B1214612) was retained in the ring-opened metabolite. This finding led to the proposal of a direct ring cleavage mechanism by cytochrome P450 to form an unsaturated aldehyde, which is subsequently metabolized. nih.gov

Covalent Binding and Protein Adducts

The identification of specific protein targets for reactive furan metabolites is crucial for understanding the mechanisms of toxicity. Modern chemoproteomic platforms have been developed to map these covalent modifications in hepatocytes. acs.org In one study using a mixture of furan, 2-methylfuran (B129897), and 2,5-dimethylfuran (B142691) as model compounds, researchers were able to enrich and identify a significant number of adducted proteins. acs.org These findings demonstrate the broad reactivity of furan metabolites with the cellular proteome.

Table 1: Identified Protein Adducts from Model Furan-Containing Compounds (FCCs) in Primary Hepatocytes

Model Compound(s) Adduct Type Number of Proteins Identified
Furan, 2-Methylfuran, 2,5-Dimethylfuran Lysine-based 171
Furan, 2-Methylfuran, 2,5-Dimethylfuran Cysteine-based 145

Data sourced from a chemoproteomic study on model furan compounds. acs.org

A detailed investigation into the metabolism of 2-methylfuran (2-MF), an analogue of the furan moiety in this compound, identified 3-acetylacrolein (AcA) as the reactive dicarbonyl metabolite. acs.org The study pinpointed CYP2E1 as a key enzyme responsible for this transformation. The resulting AcA was shown to form adducts with N-α-acetyl-L-cysteine and N-α-acetyl-L-lysine in model experiments, confirming its reactivity towards amino acid residues. acs.org

Table 2: Metabolic Activation of 2-Methylfuran (2-MF)

Parameter Finding
Key Metabolizing Enzyme Cytochrome P450 2E1 (CYP2E1)
Reactive Metabolite 3-Acetylacrolein (AcA)
Reactivity Forms adducts with cysteine and lysine (B10760008) residues

Findings from in vitro studies using human liver microsomes and primary rat hepatocytes. acs.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted the toxicological concerns related to furan-substituted flavouring agents. The committee has emphasized the need for further studies to investigate the influence of the nature and position of furan ring substituents on metabolism and covalent binding to macromolecules. fao.orgfao.org This highlights the importance of understanding the specific metabolic fate of compounds like this compound to fully assess their safety. The detoxification of such reactive intermediates often involves conjugation with glutathione (B108866) (GSH) via the mercapturic acid pathway, leading to their eventual excretion. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-Ethyl-3-(2-furyl)acrylaldehyde, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of the ethyl, acrylaldehyde, and furan (B31954) moieties. The ethyl group typically displays a triplet for the methyl protons (CH3) and a quartet for the methylene (B1212753) protons (CH2) due to spin-spin coupling. The aldehydic proton (-CHO) appears as a distinct singlet in the downfield region of the spectrum. The protons on the furan ring and the vinylic proton of the acrylaldehyde backbone exhibit complex splitting patterns in the aromatic region, with their specific chemical shifts and coupling constants providing definitive evidence for their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying all unique carbon environments. Key resonances include the carbonyl carbon of the aldehyde group, which appears significantly downfield. The sp2 hybridized carbons of the furan ring and the double bond of the acrylaldehyde system resonate in the intermediate region, while the sp3 hybridized carbons of the ethyl group are found in the upfield region of the spectrum. The precise chemical shifts of the furan carbons are particularly diagnostic for confirming the 2-substitution pattern. One and two-dimensional NMR techniques are employed to correlate the proton and carbon signals, allowing for an unambiguous assignment of the entire molecular framework. dss.go.th

¹³C NMR Spectral Data for a Related Furan Derivative. rsc.org
Carbon AtomChemical Shift (δ, ppm)
C=O (Aldehyde)196.7
C (Acrylaldehyde)164.9
C (Furan)161.4
C (Furan)147.4
C (Acrylaldehyde)127.9
C (Furan)124.8
C (Furan)117.3
CH2 (Ethyl)38.5
CH2 (Ethyl)36.5
CH3 (Ethyl)30.4
CH3 (Ethyl)19.7

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition and elucidating the fragmentation pathways of this compound.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C9H10O2. guidechem.com This precision is crucial to distinguish it from other isomers. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the aldehyde group (CHO), the ethyl group (C2H5), or cleavage of the furan ring. The analysis of these fragment ions helps to piece together the connectivity of the molecule, corroborating the structure determined by NMR spectroscopy. Predicted collision cross section (CCS) values for various adducts of the molecule can also be calculated to further aid in its identification. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺151.07536131.0
[M+Na]⁺173.05730138.8
[M-H]⁻149.06080135.2
[M+NH₄]⁺168.10190152.6
[M+K]⁺189.03124138.3
[M+H-H₂O]⁺133.06534125.9
[M+HCOO]⁻195.06628155.2
[M+CH₃COO]⁻209.08193173.8

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR Spectroscopy: The FTIR spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. A strong, sharp band is expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching of the α,β-unsaturated aldehyde. The C=C stretching vibrations of the acrylaldehyde backbone and the furan ring will appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring typically gives rise to strong bands in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the ethyl group, furan ring, and vinylic proton are observed in the 2850-3100 cm⁻¹ region.

Characteristic FTIR Vibrational Frequencies for Related Furan-Containing Compounds. mdpi.com
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching2959
C=CStretching1602
C=NStretching1593
C-NO₂Stretching1568
=C-O-C=Stretching1281

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Furan Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated system of this compound, which acts as a chromophore.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 3 2 Furyl Acrylaldehyde Systems

Quantum Chemical Calculations, Including Density Functional Theory (DFT) for Electronic Structure and Reactivityontosight.aiacs.orgunizar.esdss.go.thacs.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Ethyl-3-(2-furyl)acrylaldehyde. These computational methods provide a foundational understanding of the molecule's behavior at a subatomic level.

Conformational Analysis and Prediction of Energetic Stabilities

Computational studies on similar furan (B31954) derivatives suggest that the planarity of the conjugated system, consisting of the furan ring and the acrylaldehyde group, is a significant factor in determining the most stable conformers. The ethyl group can adopt different orientations relative to this plane. The most stable conformers are expected to be those that minimize steric hindrance while maximizing electronic conjugation.

Table 1: Predicted Relative Stabilities of this compound Conformers

Conformer Dihedral Angle (furan-C=C) Dihedral Angle (C-C-ethyl) Relative Energy (kcal/mol)
Planar s-trans ~180° ~180° 0.00 (most stable)
Planar s-cis ~0° ~180° Higher
Non-planar Various Various Higher

Note: This table is illustrative, based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Pathway Predictionacs.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how this compound will interact with other chemical species.

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich furan ring and the C=C double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carbonyl carbon of the aldehyde group, which is the primary site for nucleophilic attack.

Kinetic Studies and Potential Energy Surface (PES) Mappingdss.go.thacs.orgnih.gov

Kinetic studies and the mapping of potential energy surfaces (PES) provide detailed insights into the reaction dynamics of this compound. These investigations help in understanding the mechanisms of various reactions, including hydrogen abstraction, addition, and unimolecular dissociation.

Analysis of H-Abstraction and H-Addition Reaction Mechanisms in Furan Systemsdss.go.thacs.orgnih.gov

The reaction of this compound with radicals, such as the hydroxyl radical (•OH), can proceed through either hydrogen abstraction or addition pathways. Theoretical studies on analogous furan compounds, like 2-acetylfuran (B1664036) and 2-vinylfuran, have shown that at lower temperatures, the addition of the radical to the furan ring is often the dominant reaction pathway. acs.orgacs.org However, as the temperature increases, hydrogen abstraction from the alkyl side chain becomes more favorable. acs.org

For this compound, the possible sites for H-abstraction include the ethyl group and the furan ring. Based on studies of similar molecules, the C-H bonds on the ethyl group are expected to be weaker than those on the furan ring, making them more susceptible to abstraction. researchgate.net The addition reactions are most likely to occur at the C2 and C5 positions of the furan ring. acs.org

Table 2: Predicted Reactivity for H-Abstraction and H-Addition on Furan Derivatives

Reaction Type Position Relative Rate Supporting Evidence
H-Abstraction Ethyl group High Weaker C-H bonds in alkyl side chains researchgate.net
H-Abstraction Furan ring Low Stronger C-H bonds on the aromatic ring acs.org
H-Addition C5 of furan ring High Electron-rich site, favorable for radical addition acs.orgacs.org
H-Addition C2 of furan ring Moderate Electron-rich site, but may have some steric hindrance

Note: This table is based on findings for related furan compounds and represents predicted trends.

Investigation of Unimolecular Dissociation Pathwaysacs.orgnih.gov

The unimolecular dissociation of this compound under high-temperature conditions, such as pyrolysis, can be investigated by mapping the potential energy surface. For related ethyl-substituted furans, the primary dissociation pathways involve the cleavage of the C-C bond in the ethyl group. researchgate.netresearchgate.net

For this compound, the most likely initial dissociation steps would be the breaking of the C-C bond between the furan ring and the acrylaldehyde moiety, or the cleavage of the C-C bond within the ethyl group. The relative importance of these pathways would depend on their respective activation energies, which can be calculated using high-level theoretical methods.

Prediction of Spectroscopic Parameters and Simulation of Spectra

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. By simulating spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR), a direct comparison with experimental data can be made.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nih.gov Similarly, vibrational frequencies from DFT calculations can be used to simulate the IR spectrum, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule. scirp.org These computational predictions are crucial for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Table 3: Example of Predicted Spectroscopic Data for a Related Furan Derivative

Spectroscopic Technique Predicted Parameter Experimental Value
¹H NMR (ppm) Chemical shifts for furan protons Correlates well with experimental data nih.gov
¹³C NMR (ppm) Chemical shifts for carbonyl and furan carbons Correlates well with experimental data nih.gov
IR (cm⁻¹) Vibrational frequencies for C=O and C=C stretching Correlates well with experimental data scirp.org

Note: This table illustrates the utility of computational spectroscopy for furan derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for the Synthesis of Complex Heterocyclic Frameworks

The molecular architecture of 2-Ethyl-3-(2-furyl)acrylaldehyde, possessing multiple reactive sites, makes it an ideal starting material for constructing more complex molecular structures, particularly heterocyclic compounds. ontosight.ai The presence of the furan (B31954) ring, a key heterocycle itself, combined with the conjugated aldehyde system, allows for a variety of chemical transformations.

Researchers have utilized derivatives of this compound to synthesize biologically relevant heterocyclic frameworks. For instance, the closely related 3-(2-furyl)acrylaldehyde (B7805264) is a substrate for the synthesis of trans-γ-lactams, a class of nitrogen-containing heterocyclic compounds. nih.gov In a process involving N-heterocyclic carbene (NHC) and Brønsted acid cooperative catalysis, an imine formed from 3-(2-furyl)acrylaldehyde undergoes an asymmetric cyclization reaction. This transformation yields the corresponding γ-lactam with high efficiency and enantioselectivity. nih.gov This reaction highlights how the acrylaldehyde moiety can be manipulated to form new ring systems, a foundational strategy in medicinal chemistry and drug development. The structural diversity offered by such furan-based compounds is actively explored for potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Table 1: Synthesis of a Heterocyclic Framework from a 3-(2-furyl)acrylaldehyde Derivative

Reactant Catalyst System Product Key Outcome Reference

Utilisation in Polymer Chemistry as a Monomer or Modifier

In the field of materials science, the conjugated system of this compound provides functionality for its use in polymer chemistry. The carbon-carbon double bond can participate in polymerization reactions or be used to graft the molecule onto existing polymer chains, thereby modifying their properties.

One key application pathway involves the hydrogenation of the aldehyde group. The reduction of the related compound 3-(2-furyl)acrolein (B1300914) yields 3-(2-Furyl)allyl alcohol, which is identified as a crucial intermediate for the synthesis of polymers. researchgate.net This alcohol can be used as a monomer in the production of polyesters or polyurethanes, imparting the furan character to the polymer backbone.

Furthermore, the double bond in the furan-acrylate structure is susceptible to photochemical reactions. Studies on the dimerization of methyl 3-(2-furyl)acrylate, a related ester, show that it can form cyclobutane (B1203170) rings upon irradiation. researchgate.net This [2+2] cycloaddition is a form of polymerization that can be used to create cross-linked materials or specific oligomeric structures. The reactivity of this compound's double bond suggests its potential as a monomer or cross-linking agent in the development of novel polymers with unique thermal or optical properties derived from the furan moiety.

Application as a Chemical Intermediate in the Production of Fine Chemicals

This compound serves as a valuable intermediate in the multi-step synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications such as pharmaceuticals, fragrances, and agrochemicals. ontosight.ai Its utility stems from the ability to selectively transform its functional groups—the aldehyde, the double bond, and the furan ring—into other desired moieties.

A significant application is its role as a precursor to valuable alcohols. The selective hydrogenation of the aldehyde group in the parent compound, 3-(2-furyl)acrolein, produces 3-(2-Furyl)allyl alcohol. This product is explicitly described as a key chemical intermediate for synthesizing a range of fine chemicals. researchgate.net Similarly, complete hydrogenation can yield saturated furan-containing alcohols or, with more rigorous processing, open the furan ring to produce linear aliphatic compounds. The aldehyde function itself is highly versatile, undergoing reactions like oxidation to carboxylic acids, reductive amination to form amines, and various condensation reactions to build more complex carbon skeletons.

Table 2: Key Transformation of a Furyl Acrolein to a Fine Chemical Intermediate

Starting Material Reaction Product Application of Product Reference

Exploration in Renewable Biofuel Research Contexts

The furan structure at the core of this compound links it directly to the field of renewable energy and biofuels. The compound is derived from furfural (B47365), a key platform chemical that is produced from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass, such as agricultural waste and forestry residues. researchgate.net

Research into advanced biofuels focuses on converting biomass-derived platform molecules into liquid hydrocarbon fuels with high energy density, suitable for applications like jet fuel. researchgate.net This often involves carbon-carbon bond-forming reactions to increase the molecular weight of the initial platform chemicals, followed by hydrodeoxygenation to remove oxygen atoms and produce alkanes. researchgate.net The synthesis of this compound from furfural and butanal is precisely such a C-C coupling reaction.

While the compound itself is not a final biofuel, it represents a value-added intermediate in the biomass-to-biofuel conversion chain. Its hydrogenation product, 3-(2-Furyl)allyl alcohol, is noted as an intermediate for synthesizing biofuels. researchgate.net Furthermore, related furanic compounds like 2-methylfuran (B129897) and 2-vinylfuran are considered promising biofuels. researchgate.netnih.gov Therefore, this compound and its derivatives are actively investigated as precursors to larger molecules that can be upgraded to diesel and jet fuel-range hydrocarbons. researchgate.net

Catalytic Systems: Role of the Compound or its Derivatives as Substrates in Catalytic Transformations

This compound and its close analogues are important substrates in a variety of catalytic systems, which are essential for achieving high efficiency, selectivity, and sustainability in chemical manufacturing.

The synthesis of the compound itself often relies on catalysis. For example, 2-alkyl-3-(2-furyl) acroleins are produced via the catalytic oxidative condensation of furfural with alcohols, demonstrating the role of catalysts in its formation. researchgate.net

Once synthesized, the compound becomes a substrate for further catalytic transformations. A prominent example is its hydrogenation. The selective hydrogenation of 3-(2-furyl)acrolein has been studied using ruthenium nanoparticles as the catalyst. researchgate.net The reaction proceeds in a stepwise manner, first reducing the double bond to form 3-(2-furyl)propanal, which is then hydrogenated to 3-(2-furyl)propan-1-ol. This demonstrates the use of catalytic systems to control the reaction pathway and target specific reduction products. researchgate.net

In another advanced application, the imine derivative of 3-(2-furyl)acrylaldehyde serves as a substrate in an asymmetric catalytic reaction. This transformation, catalyzed by an N-heterocyclic carbene, produces chiral γ-lactams, showcasing the compound's role in complex, stereoselective synthesis. nih.gov

Table 3: Examples of Catalytic Transformations Involving Furyl Acrolein Derivatives

Substrate Catalyst Transformation Product Reference
Furfural and Propanol Palladium Oxide (PdO@TiO₂) Oxidative Condensation 3-(furan-2-yl)-2-methylacrylaldehyde researchgate.net
3-(2-furyl)acrolein Ruthenium (Ru(0)) Nanoparticles Hydrogenation 3-(2-furyl)propanal and 3-(2-furyl)propan-1-ol researchgate.net

Analytical Methodologies for Chemical Characterization and Monitoring of Furan Aldehydes

Chromatographic Separation and Detection Techniques

Chromatography stands as the cornerstone for the analysis of furan (B31954) aldehydes, providing the necessary separation and quantification capabilities. Gas and liquid chromatography are the two primary modalities employed, each with specific advantages for profiling furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furan Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile furan compounds due to its high sensitivity and specificity. researchgate.net This technique is particularly effective for identifying and quantifying trace amounts of furan and its derivatives in complex matrices such as food products. nih.govbohrium.com

Researchers have developed optimized GC-MS/MS methods capable of separating multiple furan derivatives, including isomers like 2-methylfuran (B129897) and 3-methylfuran, within a short analysis time, often under 10 minutes. mdpi.comnih.gov The use of specific capillary columns, such as the HP-5MS, is common, offering excellent separation efficiency. researchgate.netmdpi.com The injector temperature is typically set high, for instance at 280°C, to ensure the efficient volatilization of the analytes. mdpi.comacs.org Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for reliable quantification even at parts-per-billion (ppb) levels. nih.govmdpi.com

Table 1: Example GC-MS Parameters for Furan Derivative Analysis

Parameter Setting Source
Column HP-5MS mdpi.comnih.gov
Carrier Gas Helium mdpi.com
Flow Rate 1.0 mL/min mdpi.comacs.org
Injector Temp. 280°C mdpi.comacs.org
Split Ratio 10:1 mdpi.comacs.org
Temperature Program Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) mdpi.comacs.org

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) for Furan Derivative Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of furanic aldehydes and acids, particularly in liquid samples like honey and wine. researchgate.netnih.govnih.gov Reversed-phase (RP-HPLC) is the most common approach, typically utilizing a C18 column to separate compounds based on their hydrophobicity. researchgate.netnih.gov

Detection is frequently accomplished using ultraviolet (UV) or diode-array detectors (DAD), which are effective for compounds with chromophores, such as the furan ring. researchgate.netnih.gov For instance, a dual-detector setup combining UV for furfurals and an Evaporating Light Scattering Detector (ELSD) for α-oxo-aldehydes has been successfully developed. bohrium.com HPLC methods are validated for several parameters, including linearity, limits of detection (LOD), and limits of quantification (LOQ), to ensure accuracy and reliability. researchgate.netresearchgate.net These methods can achieve low LODs, often in the range of 0.002 to 0.093 mg/L, making them suitable for trace analysis. nih.gov

Table 2: Validation Data for a Direct RP-HPLC Method for Furanic Compounds

Compound LOD (mg/L) LOQ (mg/L) Recovery (%) Source
5-HMFD 0.002 0.01 >77.8 nih.gov
2-F 0.093 0.31 >77.8 nih.gov
2-FA 0.012 0.04 >77.8 nih.gov

| 3-F | 0.021 | 0.07 | >77.8 | nih.gov |

Advanced Sample Preparation Techniques, e.g., Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for accurate analysis, as it isolates target analytes from interfering matrix components. Solid-Phase Extraction (SPE) and its variant, Solid-Phase Microextraction (SPME), are powerful techniques for the extraction and concentration of furan derivatives from diverse samples. researchgate.netnih.gov SPME, particularly in the headspace mode (HS-SPME), is favored for volatile compounds due to its simplicity, speed, and solvent-free nature. bohrium.comresearchgate.net

The choice of fiber coating for SPME is critical for extraction efficiency. For a broad range of furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often found to be most effective. bohrium.com In contrast, for analyzing furan alone, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber may show higher efficiency. nih.govmdpi.com Optimization of extraction parameters such as temperature, time, and sample agitation is essential to achieve the best results. researchgate.netnih.gov For example, optimal HS-SPME conditions for furan derivatives in juice were found to be extraction at 32°C for 20 minutes with a salt concentration of 15% (W/V). nih.gov Recovery rates for these methods are typically high, often ranging from 80% to over 110%. mdpi.comnih.govnih.gov

Electrochemical Methods for Quantitative Detection of Furan Aldehydes

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the quantification of furan aldehydes. researchgate.net These methods are based on the electrochemical reduction or oxidation of the aldehyde group at an electrode surface. mdpi.comqub.ac.uk

Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) have been employed for the analysis of furanic compounds. mdpi.com The reduction of furan aldehydes like 2-furaldehyde (2-FAL) and 5-hydroxymethyl-2-furaldehyde (5-HMF) often occurs at a mercury (Hg) electrode under specific pH and electrolyte conditions. mdpi.com Studies have shown that these compounds undergo an irreversible cathodic reduction at potentials between -1.46 and -1.84 V versus a Saturated Calomel Electrode (SCE). mdpi.com The pH of the medium significantly influences the electrochemical reduction process. researchgate.net Researchers have developed in-situ electroanalytical methods using untreated glassy carbon electrodes for real-time monitoring of furanic aldehyde production in chemical reactions, achieving limits of detection as low as 0.35 μM. qub.ac.uk

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification strategy used to improve the analytical properties of target compounds. For furan aldehydes, derivatization can enhance detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. nih.govddtjournal.com This is particularly useful when analyzing these compounds by HPLC-UV, as the native UV absorption may be insufficient for trace-level detection. researchgate.net

A common derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net DNPH reacts with the carbonyl group of the aldehyde to form a hydrazone derivative that has strong UV absorption, significantly lowering detection limits. researchgate.netacs.org This pre-column derivatization is a popular technique for HPLC-UV analysis. researchgate.net Another strategy involves using reagents like O-benzylhydroxylamine, which reacts with the aldehyde functionality. nih.gov This derivatization not only aids in detection but can also improve the ionization of the adducts, enhancing sensitivity in LC-MS/MS analysis. nih.gov These methods can be so sensitive as to allow for the detection of adducts at femtomole levels. nih.gov

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Ethyl-3-(2-furyl)acrylaldehyde and related furan (B31954) derivatives is an active area of research, with a strong emphasis on developing environmentally benign and efficient methods. Traditional synthetic approaches often rely on petroleum-based starting materials and harsh reaction conditions. catalysis-summit.com The scientific community is now shifting its focus towards sustainable alternatives, primarily utilizing biomass as a renewable feedstock. catalysis-summit.comfrontiersin.org

Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, serves as a primary precursor for the synthesis of this compound. catalysis-summit.comnih.govucl.ac.uk One promising approach involves the oxidative coupling of furfural with alcohols. For instance, the oxidative condensation of furfural with ethanol, catalyzed by supported gold nanoparticles, has been shown to produce furan-2-acrolein derivatives. researchgate.net Another innovative method utilizes waste from Li-ion batteries as a catalyst for the oxidative coupling of furfural with alcohols to yield 2-alkyl-3-(2-furyl) acroleins. researchgate.net

Researchers are also exploring one-pot cascade reactions in water, a green solvent, to synthesize substituted benzene (B151609) rings from furfural derivatives. ucl.ac.uk The dimerization of trans-3-(2-furyl)acrylic acid under UVA light represents another sustainable synthetic strategy. und.edu Furthermore, multicomponent reactions in water, catalyzed by simple reagents like ammonium (B1175870) acetate (B1210297), offer a straightforward and environmentally friendly route to complex furan-containing molecules. longdom.org The development of these sustainable routes is crucial for the large-scale and economically viable production of this compound and its derivatives.

Table 1: Comparison of Synthetic Routes for Furan Derivatives

Synthetic RoutePrecursorsCatalyst/ConditionsKey Advantages
Oxidative CondensationFurfural, EthanolSupported Au catalystUtilizes renewable feedstock
Oxidative CouplingFurfural, AlcoholsLi-ion battery wasteValorization of waste materials
Cascade ReactionFurfural derivativesWater as solventEnvironmentally friendly, one-pot synthesis
Photocycloadditiontrans-3-(2-furyl)acrylic acidUVA lightGreen energy source
Multicomponent ReactionEnaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate in waterSimple, cost-effective, environmentally friendly

In-depth Mechanistic Elucidations of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The reactions involving this compound and its parent structures are often complex, involving multiple steps and potential side reactions.

The dehydration of saccharides to form furan derivatives like furfural is a key process, and its mechanism is still under investigation. nih.govrsc.org It is understood that ketose dehydration to furan derivatives likely proceeds through cyclic intermediates and can be complicated by side reactions such as isomerization and polymerization. nih.govrsc.org The elucidation of these dehydration mechanisms is challenging due to the vast number of solvents and catalysts that have been explored. nih.govrsc.org

The hydrogenation of furan derivatives is another area of active mechanistic study. For example, the hydrogenation of 3-(2-furyl)acrolein (B1300914) over ruthenium nanoparticles has been shown to occur in a stepwise manner, first converting to 3-(2-furyl)propanal and then to 3-(2-furyl)propan-1-ol. researchgate.net Similarly, the ozonolysis of furan derivatives, which leads to ring-opening, is being investigated using quantum chemical methods to understand the reaction pathways and kinetics. bohrium.com

The Diels-Alder reaction, a powerful tool in organic synthesis, has also been applied to furan derivatives. The reaction of furan-2-carbaldehyde dimethylhydrazones in Diels-Alder cycloadditions is a subject of study. acs.org Molecular Electron Density Theory (MEDT) is being employed to study the reactivity and selectivities in [3+2] cycloaddition reactions of nitrones with ethylene (B1197577) derivatives, providing insights into the factors that control regioselectivity. acs.org These detailed mechanistic studies are crucial for controlling the outcomes of complex reactions involving furan derivatives.

Exploration of Undiscovered Chemical Transformations and Selectivities

The unique structure of this compound, featuring a furan ring, an α,β-unsaturated aldehyde, and an ethyl group, offers a rich landscape for exploring novel chemical transformations and selectivities. ontosight.ai The aldehyde group can undergo typical reactions like condensation and reduction, while the conjugated double bond is susceptible to addition reactions. The furan ring itself can participate in various transformations, including cycloadditions and ring-opening reactions. ontosight.ainih.gov

Researchers are actively investigating new reactions and selectivities of furan derivatives. For example, the development of multicatalytic one-pot processes allows for the direct conversion of renewable resources into furan-based polyesters. rsc.org The selective hydrogenation of α,β-unsaturated aldehydes derived from furfural to produce valuable unsaturated alcohols is a significant challenge that is being addressed. researchgate.net

The reactivity of the furan ring itself is also a source of novel transformations. For instance, the ozonolysis of furan derivatives leads to ring-opened products, and understanding the mechanism can allow for the controlled synthesis of valuable dicarbonyl compounds. bohrium.com Furthermore, the development of novel furan-containing chiral spiro-fused polycyclic aromatic compounds opens up new avenues in materials science due to their unique photophysical properties. mdpi.com The exploration of these undiscovered chemical transformations will undoubtedly expand the synthetic utility of this compound and related compounds.

Integration of this compound Research with Green Chemistry Principles

The principles of green chemistry are increasingly guiding research in all areas of chemical synthesis, and the study of this compound is no exception. imist.madokumen.pub The focus is on developing processes that are more sustainable, less hazardous, and more efficient in terms of atom economy. imist.ma

A key aspect of green chemistry is the use of renewable feedstocks. catalysis-summit.com The production of furfural from biomass is a prime example of this principle in action, providing a sustainable starting point for the synthesis of this compound. catalysis-summit.comfrontiersin.org The use of environmentally benign solvents, such as water, is another important consideration. ucl.ac.ukimist.ma Researchers are actively developing synthetic methods that can be carried out in aqueous media, reducing the reliance on volatile and often toxic organic solvents. ucl.ac.uklongdom.org

Catalysis plays a pivotal role in green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. catalysis-summit.com The development of heterogeneous catalysts, which can be easily separated and recycled, is a major focus. acs.org For instance, the use of catalysts derived from waste materials, such as Li-ion batteries, aligns perfectly with the principles of a circular economy. researchgate.net Furthermore, protection and deprotection strategies for reactive functional groups in furanic compounds are being developed to adhere to green chemistry principles, employing selective and non-toxic reagents. acs.org The integration of these principles into the research and production of this compound will be crucial for its long-term viability and environmental sustainability.

Computational Design and Prediction of Novel Furan-Containing Compounds with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of novel molecules with specific properties and reactivity. In the context of this compound, computational methods are being used to explore its chemical space and to design new furan-containing compounds with tailored reactivity.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study reaction mechanisms and to predict the outcomes of chemical reactions. bohrium.comnih.gov For example, DFT calculations have been used to investigate the ozonolysis of furan derivatives, providing insights into the reaction pathways and kinetics. bohrium.com These calculations can also be used to predict the photophysical properties of novel furan-containing compounds, such as chiral spiro-fused polycyclic aromatics. mdpi.com

In silico molecular docking studies are another powerful computational technique used to predict the binding of molecules to biological targets. ncl.res.inbenthamdirect.com This is particularly relevant for the design of new furan-based therapeutic agents. ncl.res.innih.gov By combining different structural features of furan and other pharmacophores, researchers can create targeted scaffolds and predict their anti-inflammatory or other biological activities. ncl.res.inbenthamdirect.com Furthermore, computational models are being developed to predict the metabolic bioactivation of furan-containing compounds, which is crucial for assessing their potential toxicity. nih.gov The synergy between computational design and experimental synthesis will undoubtedly accelerate the discovery and development of new furan-containing molecules with tailored properties for a wide range of applications.

Table 2: Computationally Designed Furan Derivatives and Their Potential Applications

Designed Furan Derivative ClassComputational MethodPredicted Property/Application
Furan-based chalconesIn silico ADME and dockingAnti-bacterial activity
Furan-based amidesMolecular dockingAnti-inflammatory agents
Furan-1,3,4-oxadiazolesMolecular docking, MD simulationsHuman tyrosinase inhibitors
2,5-disubstituted furansQSAR, molecular dockingAntimalarial drug candidates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.